2'-Hydroxygenistein
Overview
Description
2’-Hydroxygenistein is a natural product that can be isolated from certain plants. It has been found to have antifungal activity, and the dimerization of it causes a remarkable increase in antifungal activity .
Synthesis Analysis
The synthesis of 2’-Hydroxygenistein involves several steps. A convergent synthesis route of 6-hydroxygenistein was reported, starting from cheap and readily available biochanin A, via methylation, bromination, methoxylation, and demethylation . Pseudobaptigenin, 2’-hydroxybiochanin A, 2’-hydroxygenistein, and pratensein were the most significantly upregulated flavonoids in the synthesis of isoflavonoids .
Molecular Structure Analysis
The molecular formula of 2’-Hydroxygenistein is C15H10O6, and its molecular weight is 286.24 .
Chemical Reactions Analysis
2’-Hydroxygenistein has been found to participate in several chemical reactions. For instance, it has been shown to undergo dehydrogenation .
Scientific Research Applications
Cancer Treatment
Genistein, a commonly occurring isoflavone, has been widely evaluated for its anti-cancer potential . Several studies have established the potential for its usage in the management of breast, lung, and prostate cancers . It has been dubbed as one of the “big five” chemicals .
Apoptosis Modulation
Genistein has been found to be a promising modulator of apoptosis and survival signaling in cancer . This means it can regulate the process of programmed cell death, which is a crucial mechanism in cancer treatment .
Bone Health Improvement
Genistein has been linked with improved bone health . This is particularly beneficial for postmenopausal women, who are at a higher risk of developing osteoporosis .
Reduction of Postmenopausal Complications
Due to its phytoestrogen properties, Genistein has been found to reduce postmenopausal complications . This makes it a potential natural alternative to hormone replacement therapy .
Antioxidant Activity
Genistein has significant antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory Properties
Genistein has been found to have anti-inflammatory properties . This means it can help reduce inflammation, which is a key factor in many chronic diseases .
Antidiabetic Properties
Genistein has shown antidiabetic properties . This suggests that it could be used in the management of diabetes .
Cardiovascular Health Improvement
Genistein has been linked with improved cardiovascular health . This is particularly important given the high prevalence of cardiovascular diseases globally .
Mechanism of Action
Target of Action
2’-Hydroxygenistein, a natural product isolated from Crotalaria pallida and C. assamica , primarily targets β-glucuronidase and lysozyme in rat neutrophils . These enzymes play crucial roles in inflammation and immune response. β-glucuronidase is involved in the breakdown of complex carbohydrates, while lysozyme is an enzyme that damages bacterial cell walls .
Mode of Action
2’-Hydroxygenistein exhibits significant concentration-dependent inhibitory effects on the release of β-glucuronidase and lysozyme from rat neutrophils . This suggests that 2’-Hydroxygenistein may interact with these targets to modulate their activity, thereby influencing the inflammatory response.
Biochemical Pathways
, which is biosynthesized via the shikimate pathway in plants. Genistein is metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . It’s plausible that 2’-Hydroxygenistein may follow similar biochemical pathways.
Pharmacokinetics
Considering its structural similarity to genistein , it’s possible that 2’-Hydroxygenistein may have similar pharmacokinetic properties. Genistein is simply metabolized after ingestion, but its bioavailability is directed by low absorption and biotransformation processes .
Result of Action
2’-Hydroxygenistein shows anti-inflammatory activity . By inhibiting the release of β-glucuronidase and lysozyme from rat neutrophils, it may reduce inflammation and modulate immune response .
Safety and Hazards
Future Directions
With recent progress in metabolic engineering and the availability of advanced synthetic biology tools, it is envisaged that highly efficient heterologous hosts will soon be engineered to fulfill the growing market demand . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .
properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSOWCUOWLMMRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151145 | |
Record name | 2'-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxygenistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Hydroxygenistein | |
CAS RN |
1156-78-1 | |
Record name | 2′-Hydroxygenistein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1156-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxygenistein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxygenistein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-HYDROXYGENISTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R3U5726T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxygenistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 273 °C | |
Record name | 2'-Hydroxygenistein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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